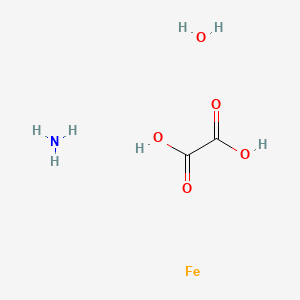
azane;iron;oxalic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “azane;iron;oxalic acid;hydrate” refers to a coordination complex involving ammonia (azane), iron, oxalic acid, and water molecules. This compound is known for its unique structural and chemical properties, making it significant in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(II) oxalate dihydrate can be synthesized through a hydrothermal process starting from metallic iron and oxalic acid. The reaction typically involves dissolving oxalic acid in water and adding iron filings or powder. The mixture is then heated under controlled conditions to form iron(II) oxalate dihydrate crystals .
Industrial Production Methods
In industrial settings, iron(II) oxalate dihydrate is produced by reacting iron salts (such as iron sulfate) with oxalic acid in an aqueous solution. The resulting precipitate is filtered, washed, and dried to obtain the desired compound. This method ensures high purity and yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Iron(II) oxalate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) oxalate.
Reduction: It can be reduced to metallic iron under specific conditions.
Thermal Decomposition: Upon heating, it decomposes to form iron oxides and carbon dioxide
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Thermal Decomposition: Heating in an inert or reducing atmosphere facilitates decomposition
Major Products Formed
Oxidation: Iron(III) oxalate and water.
Reduction: Metallic iron and oxalic acid.
Thermal Decomposition: Iron oxides (such as hematite or magnetite) and carbon dioxide
Wissenschaftliche Forschungsanwendungen
Iron(II) oxalate dihydrate has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various iron oxides and other advanced materials
Biology: It is used in studies involving iron metabolism and its role in biological systems
Medicine: Research on its potential use in drug delivery systems and as a contrast agent in imaging techniques
Industry: It is utilized in the production of pigments, catalysts, and as a component in lithium-ion batteries
Wirkmechanismus
The mechanism of action of iron(II) oxalate dihydrate involves its ability to chelate metal ions and participate in redox reactions. The compound’s iron center can undergo oxidation and reduction, making it a versatile reagent in various chemical processes. Its chelating properties allow it to bind with metal ions, facilitating their transport and transformation in biological and industrial systems .
Vergleich Mit ähnlichen Verbindungen
Iron(II) oxalate dihydrate can be compared with other similar compounds such as:
Iron(III) oxalate: Differing in oxidation state, it has distinct chemical reactivity and applications.
Ammonium iron(III) oxalate: A coordination complex with different solubility and stability properties
Iron(II) sulfate: Another iron compound with different uses in industry and agriculture
Iron(II) oxalate dihydrate stands out due to its unique combination of properties, including its ability to form high-quality single crystals and its role as a precursor for advanced materials .
Eigenschaften
Molekularformel |
C2H7FeNO5 |
|---|---|
Molekulargewicht |
180.93 g/mol |
IUPAC-Name |
azane;iron;oxalic acid;hydrate |
InChI |
InChI=1S/C2H2O4.Fe.H3N.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;1H3;1H2 |
InChI-Schlüssel |
QAQUWGMIRXTLLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.N.O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347488.png)
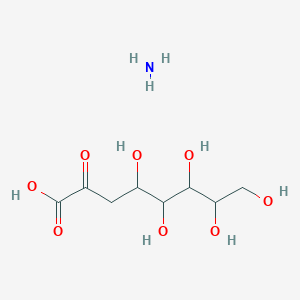
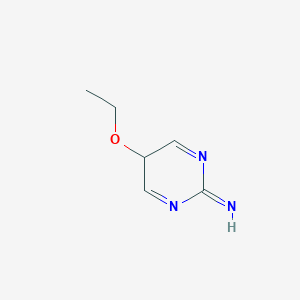
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12347517.png)
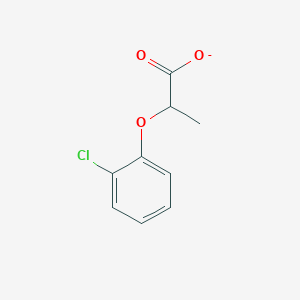

![1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12347537.png)

![1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea](/img/structure/B12347552.png)
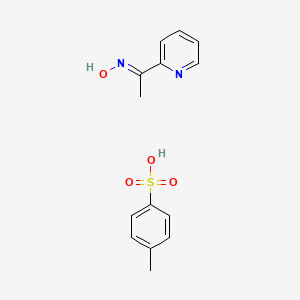

![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347577.png)
![3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate](/img/structure/B12347582.png)
![(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride](/img/structure/B12347584.png)
